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Compound of Interest

Compound Name: 1-Pyrrolidino-1-cyclohexene

Cat. No.: B125843 Get Quote

An In-Depth Technical Guide to 1-Pyrrolidino-1-
cyclohexene
For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Pyrrolidino-1-cyclohexene, also known as 1-(1-cyclohexen-1-yl)pyrrolidine, is a widely

utilized enamine in organic synthesis. Its unique electronic structure, featuring a nucleophilic β-

carbon, makes it an invaluable intermediate for the formation of carbon-carbon bonds. This

technical guide provides a comprehensive overview of its physical and chemical properties,

detailed experimental protocols for its synthesis and application, and a summary of its key

reactivity, with a focus on its role in the seminal Stork enamine alkylation. All quantitative data is

presented in structured tables, and key reaction workflows are visualized using diagrams.

Core Properties of 1-Pyrrolidino-1-cyclohexene
1-Pyrrolidino-1-cyclohexene is a cyclic enamine that typically appears as a colorless to light

yellow liquid.[1] It is known for its sensitivity to air and moisture, necessitating storage under an

inert atmosphere at refrigerated temperatures.[2]
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Identifier Value

IUPAC Name 1-(cyclohexen-1-yl)pyrrolidine[3]

CAS Number 1125-99-1[3]

Molecular Formula C₁₀H₁₇N[3]

Molecular Weight 151.25 g/mol [3]

Canonical SMILES C1CCC(=CC1)N2CCCC2[3]

InChI Key KTZNVZJECQAMBV-UHFFFAOYSA-N[3]

Physicochemical Properties
Property Value Reference(s)

Appearance Clear, light yellow liquid [1]

Boiling Point 114-115 °C at 15 mmHg [4]

112 °C at 12 mmHg [5]

Density 0.94 g/mL at 25 °C [4]

Refractive Index (n²⁰/D) 1.5217 [4]

Flash Point 39 °C (102.2 °F) - closed cup [3]

Solubility
Soluble in organic solvents,

insoluble in water.
[6]

Storage Conditions
2-8°C, under inert gas (e.g.,

Nitrogen), Air Sensitive
[2][4]

Spectroscopic Data
The structural features of 1-pyrrolidino-1-cyclohexene give rise to a characteristic

spectroscopic signature. The key feature is the enamine moiety (N-C=C), which can be clearly

identified in IR and NMR spectra.
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The IR spectrum is dominated by C-H stretching vibrations and a characteristic C=C stretching

frequency for the enamine double bond.

Vibration Position (cm⁻¹) Intensity Notes

sp³ C-H Stretch < 3000 Strong

From the alkyl

portions of the

cyclohexene and

pyrrolidine rings.[7]

sp² C-H Stretch ~3020 - 3100 Medium
From the hydrogen on

the double bond.[7]

C=C Stretch

(Enamine)
~1640 - 1660 Medium

Characteristic

absorption for the

carbon-carbon double

bond of the enamine.

[7]

C-N Stretch ~1300 - 1000 Medium-Strong
Associated with the

carbon-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen environments

in the molecule. The chemical shifts are influenced by the electron-donating nitrogen atom.

¹H NMR Spectral Data (Approximate Shifts)
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Proton Environment Chemical Shift (δ, ppm) Notes

Vinylic Proton (=C-H) 4.5 - 5.0
Deshielded proton on the

double bond.

Allylic Protons (-CH₂-C=C) ~2.0 - 2.3
Protons on the carbon

adjacent to the double bond.[8]

Pyrrolidine Protons (-N-CH₂-) ~2.8 - 3.2
Protons on carbons directly

attached to the nitrogen.

Pyrrolidine Protons (-CH₂-) ~1.7 - 2.0
Other protons on the

pyrrolidine ring.

Cyclohexene Protons (-CH₂-) ~1.5 - 1.8
Saturated protons on the

cyclohexene ring.

¹³C NMR Spectral Data (Approximate Shifts)

Carbon Environment Chemical Shift (δ, ppm) Notes

Quaternary Vinylic Carbon (N-

C=)
140 - 150

The carbon of the double bond

attached to the nitrogen is

significantly deshielded.[9][10]

Vinylic Carbon (-C=CH-) 95 - 105

The β-carbon of the enamine

is shielded due to electron

donation from the nitrogen.[9]

[10]

Pyrrolidine Carbons (-N-CH₂-) 45 - 55
Carbons directly attached to

the nitrogen.[9][10]

Allylic Carbon (-CH₂-C=C) ~30
Carbon adjacent to the double

bond.[9][10]

Aliphatic Carbons (-CH₂-) 20 - 30
Remaining sp³ hybridized

carbons in both rings.[9][10]

Chemical Synthesis and Reactivity
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Synthesis of 1-Pyrrolidino-1-cyclohexene
The most common and efficient method for synthesizing 1-pyrrolidino-1-cyclohexene is the

acid-catalyzed condensation of cyclohexanone with pyrrolidine.[4] The reaction is driven to

completion by the removal of water, typically using a Dean-Stark apparatus with an azeotroping

solvent like toluene.[3]

Cyclohexanone

Reaction Vessel
(Toluene, p-TsOH catalyst)Pyrrolidine

Reactants

Reflux with
Dean-Stark Trap

Heat

1-Pyrrolidino-1-cyclohexeneForms

Water (byproduct)Removes H₂O

Workup &
Purification
(Distillation)

Pure Product

Click to download full resolution via product page

Caption: Synthesis of 1-Pyrrolidino-1-cyclohexene.

Core Reactivity: The Stork Enamine Alkylation
1-Pyrrolidino-1-cyclohexene is a cornerstone of the Stork enamine synthesis, a powerful

method for the α-alkylation and α-acylation of ketones under neutral conditions.[11][12] The

enamine acts as a synthetic equivalent of an enolate, but avoids the use of strong bases which

can cause side reactions like self-condensation or polyalkylation.[13]

The reaction proceeds in three key stages:

Enamine Formation: A ketone (e.g., cyclohexanone) is converted to its enamine.[12]

Alkylation/Acylation: The enamine's nucleophilic β-carbon attacks an electrophile (e.g., an

alkyl halide or acyl halide).[14]

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed with dilute aqueous acid to

regenerate the carbonyl group, yielding the α-substituted ketone.[14]
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Caption: General workflow for the Stork enamine alkylation.

Experimental Protocols
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The following protocols are generalized procedures based on established methods.

Researchers should adapt them to specific substrates and scales, adhering to all standard

laboratory safety practices.

Protocol: Synthesis of 1-Pyrrolidino-1-cyclohexene
This procedure is adapted from a general method for enamine synthesis from cyclohexanone.

[6]

Apparatus: A round-bottomed flask equipped with a Dean-Stark trap, reflux condenser,

magnetic stirrer, and a nitrogen inlet.

Reagents:

Cyclohexanone (1.0 eq)

Pyrrolidine (1.2 eq)

Toluene (solvent, approx. 2 mL per mmol of cyclohexanone)

p-Toluenesulfonic acid monohydrate (catalyst, 0.01 eq)

Procedure:

To the round-bottomed flask, add cyclohexanone, pyrrolidine, toluene, and a catalytic

amount of p-toluenesulfonic acid.

Fit the Dean-Stark trap and reflux condenser. Ensure the system is under a nitrogen

atmosphere.

Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.

Continue refluxing for 4-5 hours, or until water ceases to be collected.

Allow the reaction mixture to cool to room temperature.

Carefully remove the solvent and excess pyrrolidine under reduced pressure using a

rotary evaporator.
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Purify the resulting crude oil by vacuum distillation to yield 1-pyrrolidino-1-cyclohexene
as a colorless to pale yellow liquid.

Protocol: Stork Alkylation of Cyclohexanone with Allyl
Bromide
This protocol is a representative example of the Stork enamine reaction.

Apparatus: A multi-necked round-bottomed flask with a magnetic stirrer, nitrogen inlet, and

addition funnel.

Reagents:

1-Pyrrolidino-1-cyclohexene (1.0 eq, prepared as above)

Anhydrous dioxane or benzene (solvent)

Allyl bromide (1.1 eq)

10% Aqueous HCl

Procedure:

Alkylation:

Dissolve 1-pyrrolidino-1-cyclohexene in anhydrous dioxane in the reaction flask under

a nitrogen atmosphere.

Add allyl bromide dropwise to the stirred solution at room temperature.

Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the

iminium salt) may be observed.

Hydrolysis:

Add an equal volume of 10% aqueous HCl to the reaction mixture.
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Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the iminium

salt.

Workup and Purification:

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product (2-allylcyclohexanone) by column chromatography or vacuum

distillation.

Safety and Handling
1-Pyrrolidino-1-cyclohexene is a flammable liquid and vapor. It causes skin and serious eye

irritation.[3] Use only in a well-ventilated area and wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. It is air-sensitive and should

be stored under an inert atmosphere.[2] All procedures should be carried out in a fume hood.

Conclusion
1-Pyrrolidino-1-cyclohexene remains a vital tool in the arsenal of synthetic organic chemists.

Its predictable reactivity, particularly in the Stork enamine synthesis, provides a mild and

effective pathway for the α-functionalization of ketones. Understanding its physical properties,

spectroscopic characteristics, and the nuances of its handling are critical for its successful

application in research and development, from academic laboratories to the pharmaceutical

industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b125843?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Pyrrolidino-1-cyclohexene
https://www.scribd.com/document/456109833/Approximate-1H-and-13C-NMR-Shifts
https://www.benchchem.com/product/b125843?utm_src=pdf-body
https://www.benchchem.com/product/b125843?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Organic Syntheses Procedure [orgsyn.org]

2. scribd.com [scribd.com]

3. 1-Pyrrolidino-1-cyclohexene | C10H17N | CID 70768 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Organic Syntheses Procedure [orgsyn.org]

5. uanlch.vscht.cz [uanlch.vscht.cz]

6. Organic Syntheses Procedure [orgsyn.org]

7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of cyclohexene image diagram doc
brown's advanced organic chemistry revision notes [docbrown.info]

8. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

9. bhu.ac.in [bhu.ac.in]

10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

11. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My
chemistry blog [mychemblog.com]

12. grokipedia.com [grokipedia.com]

13. chem.libretexts.org [chem.libretexts.org]

14. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [physical and chemical properties of 1-Pyrrolidino-1-
cyclohexene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125843#physical-and-chemical-properties-of-1-
pyrrolidino-1-cyclohexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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